molecular formula C9H9BrClNO3 B1379800 1-Bromo-2-chloro-4-nitro-5-propoxybenzene CAS No. 1400644-91-8

1-Bromo-2-chloro-4-nitro-5-propoxybenzene

Cat. No.: B1379800
CAS No.: 1400644-91-8
M. Wt: 294.53 g/mol
InChI Key: XTLCURYXRFGOMK-UHFFFAOYSA-N
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Description

1-Bromo-2-chloro-4-nitro-5-propoxybenzene is an organic compound with the molecular formula C9H9BrClNO3 and a molecular weight of 294.53 g/mol . It is characterized by the presence of bromine, chlorine, nitro, and propoxy groups attached to a benzene ring. This compound is primarily used in research and development within the field of organic chemistry.

Preparation Methods

The synthesis of 1-Bromo-2-chloro-4-nitro-5-propoxybenzene typically involves multi-step organic reactions. One common synthetic route includes the nitration of 1-bromo-2-chloro-5-propoxybenzene, followed by purification processes to isolate the desired product . Industrial production methods may involve similar steps but are optimized for larger scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

1-Bromo-2-chloro-4-nitro-5-propoxybenzene undergoes various chemical reactions, including:

Common reagents used in these reactions include palladium catalysts for cross-coupling reactions and hydrogen gas for reduction reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-Bromo-2-chloro-4-nitro-5-propoxybenzene is utilized in various scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

    Biology: It is used in the study of biochemical pathways and interactions.

    Medicine: Research involving this compound can lead to the development of new pharmaceuticals.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Bromo-2-chloro-4-nitro-5-propoxybenzene involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the bromine and chlorine atoms can undergo substitution reactions. These interactions can affect various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

1-Bromo-2-chloro-4-nitro-5-propoxybenzene can be compared with other similar compounds such as:

The unique combination of functional groups in this compound makes it particularly valuable for specific synthetic and research applications.

Properties

IUPAC Name

1-bromo-2-chloro-4-nitro-5-propoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrClNO3/c1-2-3-15-9-4-6(10)7(11)5-8(9)12(13)14/h4-5H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTLCURYXRFGOMK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC(=C(C=C1[N+](=O)[O-])Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.53 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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